

# Methyl 2-(sulfamoylmethyl)benzoate: A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: Methyl 2-(sulfamoylmethyl)benzoate

Cat. No.: B053720

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Introduction: **Methyl 2-(sulfamoylmethyl)benzoate**, with the CAS Number 112941-26-1, is a chemical intermediate with potential applications in the synthesis of complex organic molecules. Its structure, featuring both a sulfonamide group and a methyl ester, makes it a versatile building block for the creation of various compounds, particularly in the agrochemical and potentially in the pharmaceutical industries. The sulfonamide moiety is a well-known pharmacophore present in a wide array of therapeutic agents, including diuretics, antibacterials, and carbonic anhydrase inhibitors. This technical guide provides an in-depth overview of the synthesis, properties, and a detailed application of **Methyl 2-(sulfamoylmethyl)benzoate** as a chemical intermediate. While a specific pharmaceutical application for this intermediate is not extensively documented in publicly available literature, its role in the synthesis of the herbicide Bensulfuron-methyl serves as a well-documented example of its utility in constructing biologically active molecules.

## Physicochemical Properties of Methyl 2-(sulfamoylmethyl)benzoate

A summary of the key physicochemical properties of **Methyl 2-(sulfamoylmethyl)benzoate** is presented in the table below for easy reference.

Property	Value	Reference
CAS Number	112941-26-1	[1]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>4</sub> S	[1]
Molecular Weight	229.25 g/mol	[1]
IUPAC Name	methyl 2-(sulfamoylmethyl)benzoate	[1]
Synonyms	o-Carbomethoxybenzyl sulfonamide, Methyl 2-(Aminosulfonylmethyl)benzoate, 2-(Methoxycarbonyl)benzylsulfonamide	[1]
Appearance	White to off-white crystalline solid	[1]
Melting Point	98-100 °C	[1]
Solubility	Soluble in acetonitrile; insoluble in water.	[1]

## Synthesis of Methyl 2-(sulfamoylmethyl)benzoate

The synthesis of **Methyl 2-(sulfamoylmethyl)benzoate** can be achieved through the amination of its corresponding sulfonyl chloride precursor, o-methoxycarbonyl benzyl sulfonyl chloride.

## Experimental Protocol: Synthesis of Methyl 2-(sulfamoylmethyl)benzoate

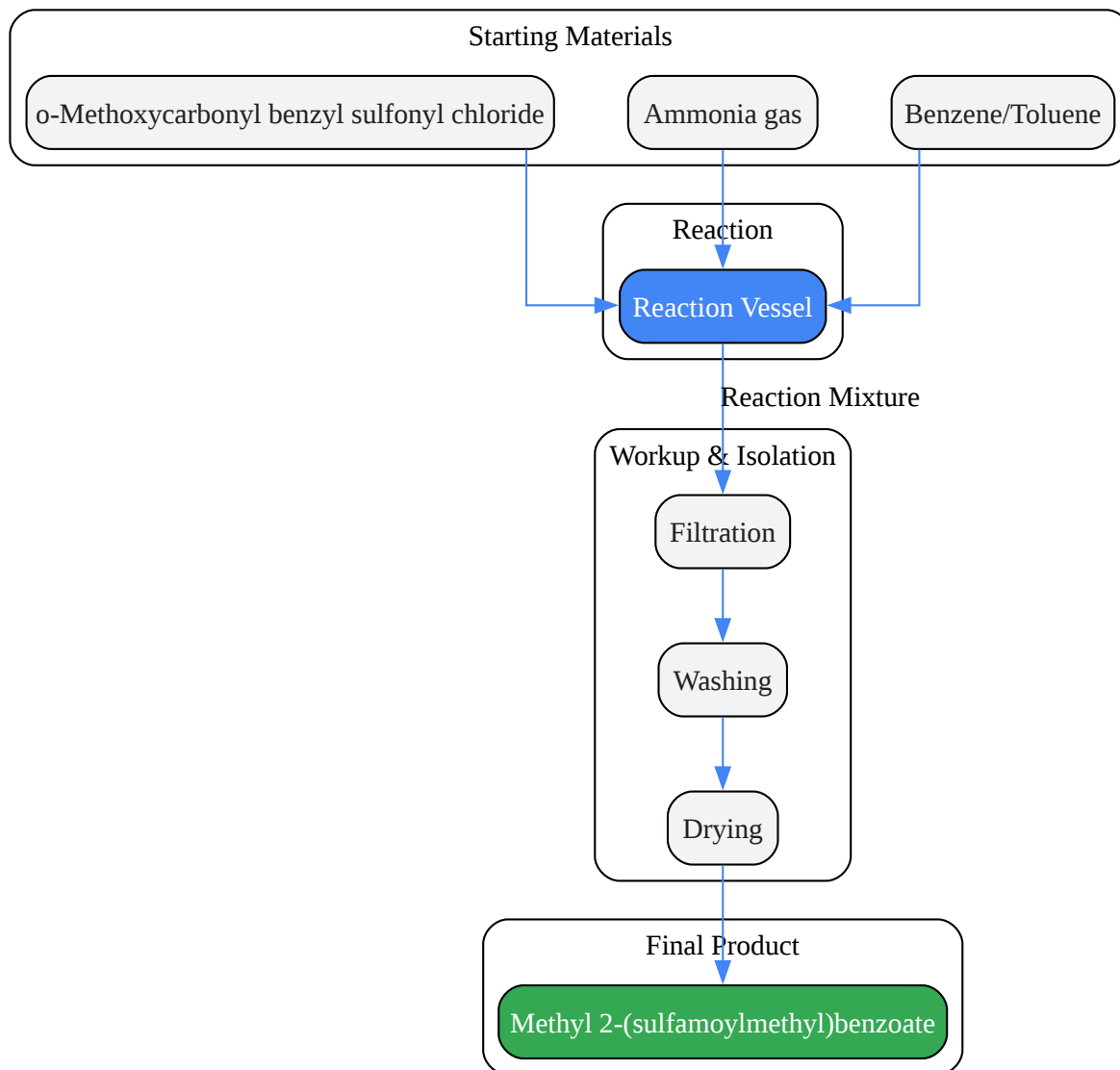
Materials:

- o-Methoxycarbonyl benzyl sulfonyl chloride
- Ammonia gas

- Benzene (solvent)
- Toluene (solvent)

Procedure:

- In a suitable reaction vessel, a mixture of benzene and toluene is prepared.
- The o-methoxycarbonyl benzyl sulfonyl chloride is added to the solvent mixture with stirring.
- The reaction mixture is cooled to a temperature below 10 °C.
- Ammonia gas is bubbled through the solution while maintaining the temperature below 30 °C.
- The reaction is monitored by sampling and analysis until completion (approximately 3 hours).
- Once the reaction is complete, the precipitated product is collected by filtration.
- The filter cake is washed and dried to yield the final product, **Methyl 2-(sulfamoylmethyl)benzoate**.



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### Synthesis Workflow for **Methyl 2-(sulfamoylmethyl)benzoate**

## Application as a Pharmaceutical Intermediate: An Agrochemical Case Study

While the direct application of **Methyl 2-(sulfamoylmethyl)benzoate** in the synthesis of a marketed pharmaceutical drug is not readily found in the literature, its role as a key intermediate in the production of the sulfonylurea herbicide, Bensulfuron-methyl, provides a clear and detailed example of its synthetic utility. This process demonstrates how the molecule can be elaborated into a more complex, biologically active compound.

The synthesis of Bensulfuron-methyl involves the conversion of **Methyl 2-(sulfamoylmethyl)benzoate** to its corresponding isocyanate, followed by a coupling reaction with 2-amino-4,6-dimethoxypyrimidine.

## Experimental Protocol: Synthesis of Bensulfuron-methyl

Step 1: Synthesis of o-methoxycarbonyl benzylsulfonyl isocyanate

Materials:

- **Methyl 2-(sulfamoylmethyl)benzoate** (o-methyl formate benzyl sulfamide)
- Bis(trichloromethyl) carbonate (Triphosgene)
- n-Butyl isocyanate (catalyst)
- Xylene (solvent)

Procedure:

- In a reaction vessel, dissolve **Methyl 2-(sulfamoylmethyl)benzoate** in xylene.
- Add bis(trichloromethyl) carbonate and a catalytic amount of n-butyl isocyanate.
- Heat the mixture to 70-85 °C and then slowly raise the temperature to 110-130 °C.
- Slowly add trichloromethyl chloroformate while maintaining the temperature at 110-130 °C to carry out the esterification reaction.

- After the reaction is complete, remove the solvent and catalyst under reduced pressure to obtain o-methoxycarbonyl benzylsulfonyl isocyanate.

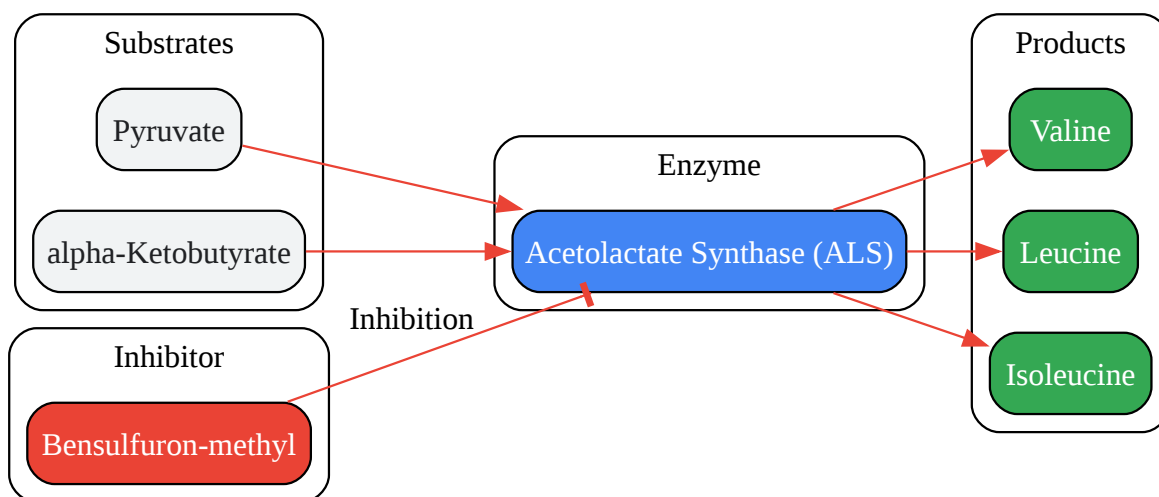
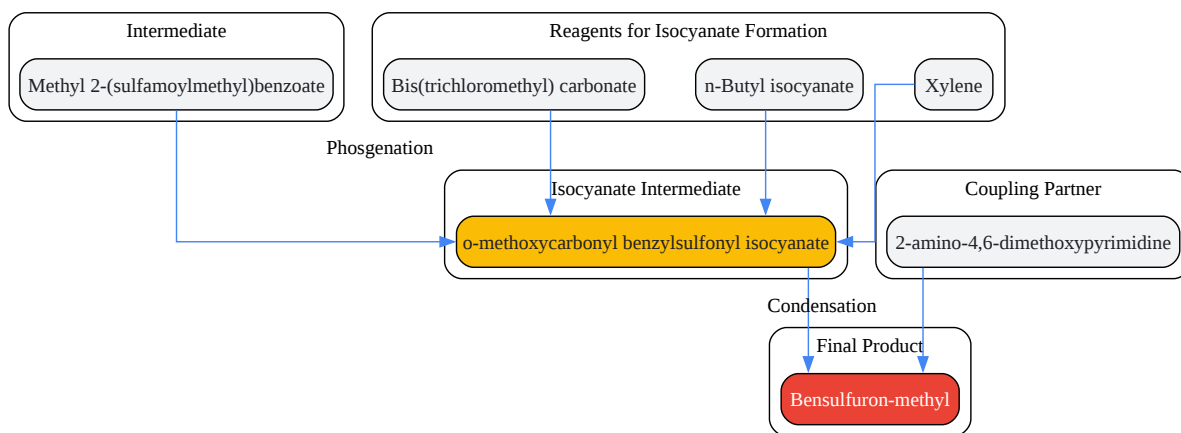
## Step 2: Synthesis of Bensulfuron-methyl

### Materials:

- o-methoxycarbonyl benzylsulfonyl isocyanate
- 2-amino-4,6-dimethoxypyrimidine
- Condensation reaction solvent (e.g., xylene)

### Procedure:

- Dissolve the o-methoxycarbonyl benzylsulfonyl isocyanate from Step 1 in the condensation solvent.
- Stir the solution and cool it to 30-50 °C.
- Add 2-amino-4,6-dimethoxypyrimidine to the reaction mixture.
- Heat the mixture to 50-90 °C to conduct the condensation reaction.
- After the reaction is complete, cool the mixture to induce precipitation.
- Collect the solid product by filtration and dry to obtain Bensulfuron-methyl.



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## References

- 1. echemi.com [echemi.com]
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